molecular formula C15H20FNO B3064027 2-(Pyrrolidin-1-yl)-1-(4-fluorophenyl)pentan-1-one CAS No. 850352-62-4

2-(Pyrrolidin-1-yl)-1-(4-fluorophenyl)pentan-1-one

Cat. No.: B3064027
CAS No.: 850352-62-4
M. Wt: 249.32 g/mol
InChI Key: BQLSUBYYRRZHRK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl-pentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and a suitable ketone. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature. One common method involves the use of a Grignard reagent to introduce the pyrrolidinyl group to the fluorophenyl ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyrrolidinyl-pentanone backbone.

Properties

CAS No.

850352-62-4

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H20FNO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3

InChI Key

BQLSUBYYRRZHRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2

Origin of Product

United States

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